4-(Bromomethyl)benzofuran
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Overview
Description
4-(Bromomethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. The bromomethyl group attached to the benzofuran core enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzofuran typically involves the bromination of benzofuran derivatives. One common method is the bromination of benzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form benzofuran carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran carboxylic acids.
Reduction: Formation of methylbenzofuran.
Scientific Research Applications
4-(Bromomethyl)benzofuran has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Benzofuran: The parent compound without the bromomethyl group.
2-(Bromomethyl)benzofuran: A positional isomer with the bromomethyl group at the 2-position.
4-(Chloromethyl)benzofuran: A similar compound with a chloromethyl group instead of a bromomethyl group
Uniqueness: 4-(Bromomethyl)benzofuran is unique due to the specific positioning of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
4-(bromomethyl)-1-benzofuran |
InChI |
InChI=1S/C9H7BrO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2 |
InChI Key |
RITVJDISAVVFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CBr |
Origin of Product |
United States |
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